

Spectroscopic characterization of 4-Chloroquinolin-8-ol

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Compound of Interest		
Compound Name:	4-Chloroquinolin-8-ol	
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An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloroquinolin-8-ol

Introduction

4-Chloroquinolin-8-ol is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a significant structural motif in medicinal chemistry, forming the core of many synthetic compounds with a broad range of pharmacological activities.[1] A thorough spectroscopic characterization is fundamental for the confirmation of its chemical structure, purity assessment, and for understanding its physicochemical properties, which is crucial for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the spectroscopic properties of **4-Chloroquinolin-8-ol**, detailed experimental protocols for its analysis, and visual workflows to illustrate the analytical processes.

Molecular Structure and Properties

• IUPAC Name: 4-chloroquinolin-8-ol[2]

Molecular Formula: C9H6CINO[2]

Molecular Weight: 179.60 g/mol [2]

CAS Number: 57334-36-8[2]



Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-Chloroquinolin-8-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.[3] The chemical shifts (δ) are reported in parts per million (ppm).

¹³C NMR Spectral Data

Carbon Atom	Chemical Shift (δ, ppm)
C2	Data not available
C3	Data not available
C4	Data not available
C4a	Data not available
C5	Data not available
C6	Data not available
C7	Data not available
C8	Data not available
C8a	Data not available

Note: Specific experimental ¹³C NMR data for **4-Chloroquinolin-8-ol** is not readily available in the provided search results. PubChem links to a ¹³C NMR spectrum, but the specific peak assignments are not listed.[2]

¹H NMR Spectral Data

Note: Experimental ¹H NMR data for **4-Chloroquinolin-8-ol** is not available in the provided search results. Data for similar compounds like 5-Chloro-8-hydroxyquinoline is available and can be used for comparative purposes.[4]



Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [5] High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of a compound with high accuracy.[6]

Predicted Mass Spectrometry Data[7]

Adduct	Mass-to-Charge Ratio (m/z)
[M+H] ⁺	180.02108
[M+Na] ⁺	202.00302
[M-H] ⁻	178.00652
[M+NH ₄]+	197.04762
[M+K] ⁺	217.97696
[M+H-H ₂ O] ⁺	162.01106
[M+HCOO] ⁻	224.01200
[M+CH₃COO] ⁻	238.02765

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes the vibration of molecular bonds.

Note: While PubChem indicates the availability of an FTIR spectrum for **4-Chloroquinolin-8-ol**, specific peak assignments and their corresponding functional groups are not detailed in the search results.[2]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the ground state to higher energy states. The spectroscopic behavior of quinolines can be sensitive to the polarity of the environment.[8]



Note: Specific experimental UV-Vis absorption maxima (λmax) for **4-Chloroquinolin-8-ol** in various solvents are not available in the provided search results. Studies on other quinoline derivatives show that their UV absorption is affected by the polarity of the solvent.[8]

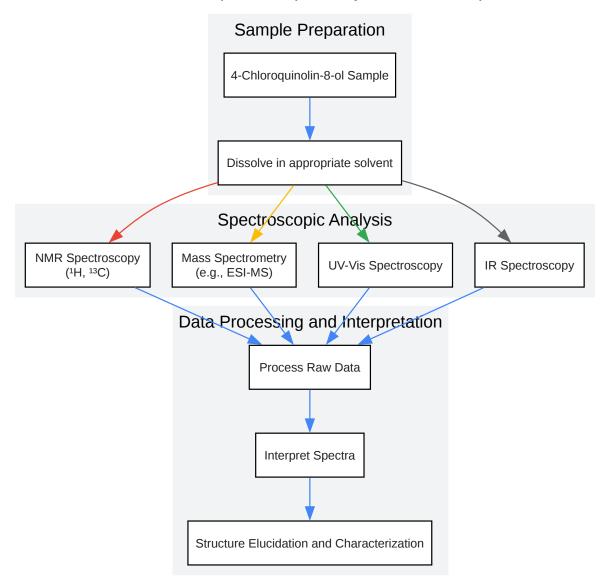
Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **4-Chloroquinolin-8-ol**.

General Workflow for Spectroscopic Analysis

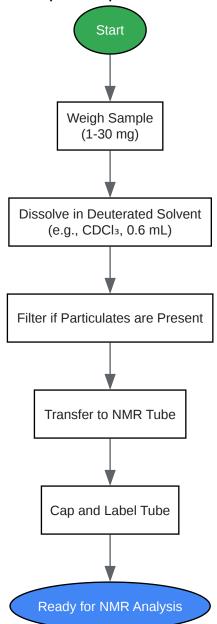


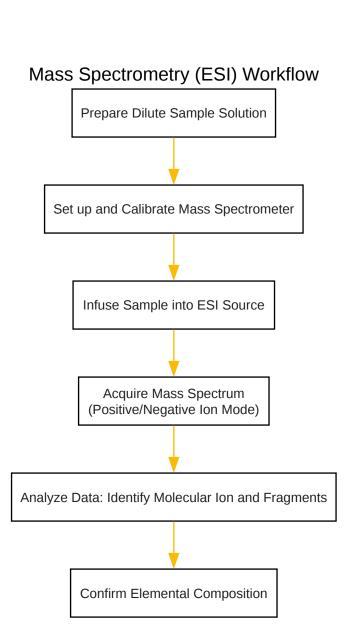
General Workflow for Spectroscopic Analysis of 4-Chloroquinolin-8-ol





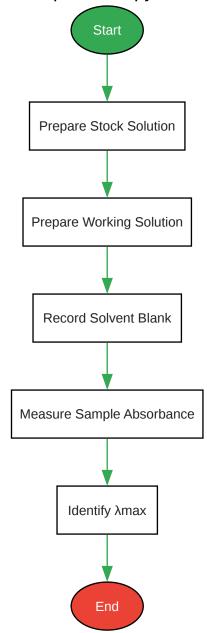
NMR Sample Preparation Workflow







UV-Vis Spectroscopy Workflow



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